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Compound of Interest

Compound Name: WAY-271999

Cat. No.: B2671449 Get Quote

WAY-271999: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
WAY-271999, identified by its IUPAC name 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-

carboxylic acid, is a small molecule available for research purposes. This document provides a

comprehensive overview of its chemical properties, a proposed synthesis protocol based on

established methodologies for analogous compounds, and general experimental workflows for

its characterization. Due to the limited publicly available data on this specific compound, this

guide also outlines a logical framework for its further investigation.

Chemical Identity and Properties
WAY-271999 is a pyridazinone derivative characterized by a chlorophenyl substituent at the N1

position and a carboxylic acid group at the C3 position. The physicochemical properties of

WAY-271999 are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b2671449?utm_src=pdf-interest
https://www.benchchem.com/product/b2671449?utm_src=pdf-body
https://www.benchchem.com/product/b2671449?utm_src=pdf-body
https://www.benchchem.com/product/b2671449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2671449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name
1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-

3-carboxylic acid[1]

CAS Number 147920-34-1

Molecular Formula C₁₁H₇ClN₂O₃

Molecular Weight 250.64 g/mol

Appearance Solid (predicted)

Solubility
Expected to be soluble in organic solvents like

DMSO and DMF

Proposed Synthesis
A detailed, experimentally verified synthesis protocol for WAY-271999 is not publicly available.

However, based on general synthetic methods for pyridazinone carboxylic acids, a plausible

synthetic route can be proposed.[2][3][4] The synthesis would likely involve the

cyclocondensation of a γ-ketoacid with a substituted hydrazine.

Proposed Synthetic Pathway:

A potential synthesis could start from the reaction of a suitably substituted γ-ketoacid with 4-

chlorophenylhydrazine. The general scheme is as follows:

Mucochloric acid

Hydrazone Intermediate

Reaction

4-Chlorophenylhydrazine

WAY-271999
(1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid)

Cyclization
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Caption: Proposed synthesis of WAY-271999.
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Experimental Protocol (Hypothetical):

Step 1: Synthesis of the γ-ketoacid precursor. This step would involve the synthesis of an

appropriate 2-oxo-4-(substituted)but-3-enoic acid. For the synthesis of WAY-271999, a

plausible starting material would be mucochloric acid.

Step 2: Condensation with 4-chlorophenylhydrazine. The γ-ketoacid precursor would be

reacted with 4-chlorophenylhydrazine in a suitable solvent, such as ethanol or acetic acid,

under reflux conditions. This reaction forms a hydrazone intermediate.

Step 3: Cyclization to the pyridazinone ring. The hydrazone intermediate, upon heating,

would undergo intramolecular cyclization to form the 1,4-dihydropyridazin-4-one ring system.

Step 4: Purification. The final product, 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-

carboxylic acid, would be purified using standard techniques such as recrystallization or

column chromatography.

Biological Activity and Target Identification
WAY-271999 is listed by commercial suppliers as an "active molecule". However, at the time of

this publication, its specific biological target and pharmacological profile have not been

disclosed in publicly accessible literature. For novel compounds like WAY-271999, a systematic

approach to target identification and biological characterization is essential.

General Workflow for Characterization:
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Caption: General workflow for drug discovery and development.

Experimental Protocols for Biological Characterization (General):

High-Throughput Screening (HTS): The compound would be screened against a panel of

known biological targets (e.g., enzymes, receptors, ion channels) to identify potential activity.

Phenotypic Screening: The effect of the compound on cellular models of various diseases

would be assessed to identify a desired phenotypic change.
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Target Deconvolution: For hits from phenotypic screens, techniques such as affinity

chromatography, chemical proteomics, or genetic approaches (e.g., CRISPR screening)

would be employed to identify the specific molecular target.

In Vitro Assays: Once a target is identified, a suite of in vitro assays would be performed to

determine the compound's potency (IC₅₀/EC₅₀), selectivity, and mechanism of action.[5]

In Vivo Studies: Promising compounds would be evaluated in animal models to assess their

efficacy, pharmacokinetics, and safety profile.

Conclusion
WAY-271999, or 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, represents

a chemical entity with recognized but currently undefined biological activity. This guide provides

its known chemical properties and a proposed synthetic route based on established chemical

principles for this class of compounds. The absence of detailed public data on its synthesis and

biological function underscores the need for further research to elucidate its pharmacological

potential. The general workflows and experimental strategies outlined herein provide a

roadmap for the systematic investigation of this and other novel chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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